N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylthio)benzamide
Description
N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylthio)benzamide is a benzamide derivative featuring a benzo[d]thiazole core linked to a hydroxyphenyl group and a methylthio-substituted benzamide moiety. The benzo[d]thiazole scaffold contributes to its structural rigidity and electronic properties, while the hydroxyphenyl and methylthio groups modulate solubility, bioavailability, and target binding .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S2/c1-26-18-8-4-2-6-14(18)20(25)22-13-10-11-17(24)15(12-13)21-23-16-7-3-5-9-19(16)27-21/h2-12,24H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLKRDWDYPBLBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylthio)benzamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with carboxylic acid derivatives under acidic conditions to form the benzothiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylthio)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and dimethyl sulfate (DMSO).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylthio)benzamide is studied for its potential biological activities. It has shown promise in assays related to enzyme inhibition and receptor binding.
Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylthio)benzamide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Physical Properties
The target compound shares structural similarities with several benzo[d]thiazole derivatives documented in the literature. Key comparisons include:
Table 1: Physical Properties of Selected Benzo[d]thiazole Derivatives
| Compound Name | Melting Point (°C) | Rf Value | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| N-(Benzo[d]thiazol-2-yl)benzamide (1.2b) | 190–198 | 0.73 | 255.21 | Unsubstituted benzamide |
| N-(Benzo[d]thiazol-2-yl)-2-methylbenzamide (1.2c) | 290–300 | 0.83 | 269.01 | 2-Methyl |
| N-(Benzo[d]thiazol-2-yl)-2-chlorobenzamide (1.2d) | 201–210 | 0.65 | 289.01 | 2-Chloro |
| N-(Benzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e) | 202–212 | 0.55 | 289.01 | 4-Chloro |
| Target Compound | Not Reported | – | ~386.48* | 4-Hydroxy, 2-(methylthio) |
*Calculated based on formula C₂₁H₁₆N₂O₂S₂.
Key Observations :
- Melting Points : Chloro-substituted derivatives (1.2d, 1.2e) exhibit lower melting points (~200–212°C) compared to methyl-substituted analogues (1.2c: 290–300°C), likely due to reduced symmetry and weaker intermolecular forces .
- Rf Values : Higher Rf values (e.g., 0.83 for 1.2c) correlate with increased lipophilicity from methyl groups, whereas polar substituents like chloro reduce Rf (e.g., 0.55 for 1.2e) .
Spectral Data :
- 1H-NMR : The target compound’s benzo[d]thiazole protons are expected near δ 7.5–8.5 ppm, consistent with derivatives like 1.2b–1.2e. The 4-hydroxyphenyl group would show a broad singlet ~δ 5.5 ppm (OH), while the methylthio group’s protons appear as a singlet near δ 2.5 ppm .
- FT-IR: A strong C=O stretch (~1660–1680 cm⁻¹) and O-H stretch (~3200–3400 cm⁻¹) would distinguish it from non-hydroxylated analogues .
SAR Insights :
- Hydroxyl Group : Derivatives with hydroxyl groups (e.g., ’s acetamide heptahydrate) show enhanced solubility and hydrogen-bonding capacity, critical for enzyme inhibition .
- Methylthio Group : The sulfur atom in 2-(methylthio) may improve membrane permeability and metal-binding affinity, as seen in analogues like GSK1570606A () .
- Heterocyclic Extensions : Triazole and thiadiazole moieties (e.g., 5a–j in –13) enhance antimicrobial activity, suggesting the target compound’s benzo[d]thiazole core could be similarly optimized .
Contradictions and Limitations
- Melting Point Variability : reports methyl-substituted 1.2c melting at 290–300°C, while ’s methyl derivatives (e.g., 3m) melt at 106–181°C. This discrepancy may arise from differences in crystallinity or purity .
- Biological Data Gaps : While many analogues (e.g., 5a–j) have documented antibacterial activity, the target compound’s specific biological profile remains uncharacterized in the provided evidence, necessitating further study .
Q & A
Basic Research Questions
Q. How can researchers optimize synthetic routes for N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylthio)benzamide to improve yield and purity?
- Methodology : Multi-step synthesis typically involves coupling a benzo[d]thiazole derivative with a substituted benzamide. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt under anhydrous conditions to minimize side reactions.
- Thioether introduction : Optimize alkylation using methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to achieve >95% purity .
- Critical Parameters : Monitor reaction progress via TLC and adjust solvent polarity to resolve intermediates.
Q. What characterization techniques are essential to confirm the structural integrity of this compound?
- Analytical Workflow :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., hydroxyl at C4, methylthio at C2 of benzamide) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ≈ 409.1 Da) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?
- Primary Assays :
- Anticancer Activity : MTT assay against NCI-60 cancer cell lines, with IC₅₀ comparisons to cisplatin .
- Antimicrobial Screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Data Interpretation : Normalize results to solvent controls and validate with dose-response curves.
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data between in vitro and in vivo models for this compound?
- Hypothesis-Driven Approach :
- Pharmacokinetics : Measure plasma stability (e.g., half-life in mouse serum) and hepatic microsome metabolism to identify rapid degradation pathways .
- Solubility : Use shake-flask method to determine logP; consider PEGylation or prodrug strategies if logP > 3 .
- Target Engagement : Validate binding to proposed targets (e.g., EGFR, tubulin) via SPR or thermal shift assays .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in benzothiazole-benzamide hybrids?
- SAR Framework :
- Core Modifications : Compare analogues with substitutions at C4-hydroxyphenyl (e.g., methoxy vs. methylthio) to assess electronic effects on activity .
- Side-Chain Variation : Replace methylthio with ethylsulfonyl to evaluate steric/ionic contributions to target binding .
- Computational Tools : Perform molecular docking (AutoDock Vina) to prioritize synthetic targets based on binding energy scores (< -8 kcal/mol) .
Q. How can researchers address discrepancies in reported IC₅₀ values across independent studies?
- Data Harmonization :
- Assay Standardization : Use identical cell lines (e.g., MCF-7) and culture conditions (e.g., 10% FBS, 37°C).
- Control Compounds : Include reference drugs (e.g., doxorubicin) in every assay batch to calibrate inter-lab variability .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .
Q. What experimental designs are suitable for identifying off-target effects in kinase inhibition studies?
- Comprehensive Profiling :
- Kinase Panels : Use Eurofins KinaseProfiler™ to screen against 100+ kinases at 1 µM .
- Transcriptomics : RNA-seq of treated cells (10 µM, 24 hr) to detect pathway enrichment (e.g., apoptosis, oxidative stress) .
- Counterassays : Test against primary human hepatocytes to rule out hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
